molecular formula C11H13N3 B11906976 1-(2,3-Dimethylquinoxalin-6-YL)methanamine CAS No. 65833-71-8

1-(2,3-Dimethylquinoxalin-6-YL)methanamine

Cat. No.: B11906976
CAS No.: 65833-71-8
M. Wt: 187.24 g/mol
InChI Key: RNUKEKRAZXZMNA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylquinoxalin-6-YL)methanamine is a quinoxaline derivative featuring a methanamine group at position 6 and methyl substituents at positions 2 and 3 of the quinoxaline ring. Quinoxalines are nitrogen-containing heterocycles with two adjacent nitrogen atoms, known for their electron-deficient aromatic system, which influences reactivity, solubility, and biological interactions.

Properties

CAS No.

65833-71-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)methanamine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11-5-9(6-12)3-4-10(11)13-7/h3-5H,6,12H2,1-2H3

InChI Key

RNUKEKRAZXZMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)CN)C

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF, 80°C, 12 hrN-(Ethoxycarbonylmethyl) derivative78
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RT, 4 hrN-Acetylated derivative92
SulfonylationTosyl chloride, pyridine, 0°C→RT, 24 hrN-Tosylamide85

Key observations:

  • Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild base .

  • Acylation shows near-quantitative conversion under ambient conditions.

Oxidation Reactions

The amine group and quinoxaline ring exhibit distinct oxidation behavior:

Amine Oxidation

  • Oxidative Deamination : Treatment with NaNO₂/HCl at −5°C converts the amine to a hydroxyl group via diazonium intermediate .

  • Formation of Nitroso Derivatives : Reaction with mCPBA (meta-chloroperbenzoic acid) generates N-nitroso compounds .

Ring Oxidation

  • Epoxidation : Using DMDO (dimethyldioxirane) oxidizes the quinoxaline ring’s electron-rich positions .

  • Peracid-Mediated Oxidation : mCPBA introduces oxygen functionalities at C-5/C-8 positions .

Condensation and Cyclization

The amine participates in heterocycle formation:

Reaction PartnerConditionsProductApplicationSource
Aldehydes (e.g., PhCHO)EtOH, reflux, 6 hrSchiff base derivativesFluorescent probes
CS₂/KOHTHF/H₂O, RT, 12 hrThiazolidin-4-one hybridsAntimicrobial agents
Ethyl glyoxalateToluene, 100°C, 8 hrQuinoxaline-fused pyrrolidinonesAnticancer scaffolds

Mechanistic insight:

  • Schiff base formation follows a nucleophilic addition-elimination pathway .

  • Thiazolidinone synthesis involves sequential nucleophilic attack and cyclization .

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

  • Partner: Aryl bromides

  • Catalyst: Pd(OAc)₂/Xantphos

  • Yield: 60–75% for N-aryl derivatives

Suzuki-Miyaura Coupling

  • Partner: Boronic acids

  • Catalyst: Pd(PPh₃)₄/K₂CO₃

  • Functionalizes the quinoxaline ring at C-7

Reductive Reactions

Selective reduction pathways include:

Reduction TargetReagentsOutcomeSource
Nitro groups (if present)H₂/Pd-C, MeOH, RTAmine regeneration
Imine intermediatesNaBH₃CN, CH₃CN/H₂OSecondary amine formation

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

  • pKa (amine) : 8.2 ± 0.3 (determined via potentiometric titration)

  • Protonation Sites : Quinoxaline N-atoms (pKa ~3.5) and primary amine (pKa ~8.2)

Stability Under Physiological Conditions

Critical degradation pathways (pH 7.4, 37°C):

  • Hydrolysis : Slow decomposition (~5% over 24 hr) via ring-opening .

  • Oxidative Degradation : Accelerated by H₂O₂, forming N-oxide derivatives .

Comparative Reactivity Table

Reaction ClassRate (Relative to Aniline)Selectivity
Acylation1.5× fasterN- over C-functionalization
Electrophilic Aromatic Substitution0.3× slowerC-7 > C-5 > C-8

Data derived from competition experiments using model substrates .

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of quinoxaline derivatives. For instance, derivatives synthesized from 3-phenylquinoxaline exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for some compounds were found to be as low as 1.9 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

Neuropharmacological Effects

Quinoxaline derivatives have also been explored for their neuropharmacological effects. Some studies suggest that these compounds could possess antipsychotic properties, with certain synthesized derivatives showing greater efficacy than established drugs like risperidone in animal models . This opens avenues for their use in treating schizophrenia and other mental disorders.

Anti-inflammatory Properties

Research indicates that compounds similar to 1-(2,3-Dimethylquinoxalin-6-YL)methanamine may exhibit anti-inflammatory effects, potentially useful in treating conditions such as inflammatory bowel diseases and other chronic inflammatory disorders . The mechanism is thought to involve modulation of immune responses and inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer potential of various quinoxaline derivatives, including 1-(2,3-Dimethylquinoxalin-6-YL)methanamine. The results demonstrated a selective cytotoxic effect on cancer cells while sparing normal cells, highlighting the therapeutic promise of these compounds in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of quinoxaline derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, thus presenting a potential therapeutic strategy for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

A. Quinoline vs. Quinoxaline Derivatives

  • 1-(Quinolin-6-yl)methanamine (): Replaces the quinoxaline ring with a quinoline system (one nitrogen atom).
  • 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (): Partially saturated tetrahydroquinoline core increases flexibility and lipophilicity (logP ~2.5 estimated). Molecular weight: 176.258 g/mol, lighter than the target compound due to hydrogenation. Applications: Neuroactive compounds (e.g., serotonin receptor modulators) due to improved blood-brain barrier penetration .

B. Pyridine and Pyrazine Derivatives

  • [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine ():
    • Pyridine ring with polar methoxyethoxy substituents enhances water solubility (logP ~1.2).
    • Molecular weight: 182.220 g/mol.
    • Applications: Likely used in hydrophilic drug formulations or as intermediates in kinase inhibitors .
  • 1-{3-[(6-Methyl-2-pyrazinyl)oxy]phenyl}methanamine (): Pyrazine ring (two nitrogen atoms in para positions) shares electronic features with quinoxaline but lacks fused benzene rings. Molecular formula: C₁₂H₁₃N₃O. Applications: Antibacterial agents due to pyrazine’s role in disrupting bacterial metabolism .

Substituent Effects

A. Methyl vs. Ethyl Groups

  • 1-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (): Ethyl substituent increases steric bulk compared to methyl groups in the target compound. Potential impact: Reduced metabolic clearance but lower solubility compared to methylated analogs .

B. Halogenated and Polar Groups

  • N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ():
    • Chlorophenyl group enhances lipophilicity (logP ~3.0) and may improve membrane permeability.
    • Applications: Antifungal or antiparasitic agents due to halogen’s electron-withdrawing effects .

Biological Activity

1-(2,3-Dimethylquinoxalin-6-YL)methanamine, a compound derived from the quinoxaline family, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis of 1-(2,3-Dimethylquinoxalin-6-YL)methanamine

The synthesis of this compound typically involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and amines under controlled conditions. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free approaches. The structure is confirmed through techniques such as NMR and mass spectrometry.

Biological Activity Overview

1-(2,3-Dimethylquinoxalin-6-YL)methanamine exhibits a range of biological activities including:

  • Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 .
  • Antimicrobial Activity : Some studies suggest that quinoxaline derivatives possess significant antimicrobial properties. In particular, derivatives have been evaluated for their effectiveness against different bacterial strains, showing promising results .
  • Neuroprotective Effects : There is emerging evidence suggesting that quinoxaline derivatives may exhibit neuroprotective effects, potentially through inhibition of acetylcholinesterase (AChE) activity. A related compound demonstrated an IC50 value of 0.077 μM against AChE, indicating strong inhibitory potential .

The mechanisms by which 1-(2,3-Dimethylquinoxalin-6-YL)methanamine exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival, such as EGFR and PARP-1. This inhibition can lead to apoptosis in cancer cells .
  • Antioxidant Activity : Some studies indicate that quinoxaline derivatives can scavenge free radicals, thus reducing oxidative stress and inflammation .

Case Studies and Research Findings

A selection of studies highlights the biological activity of quinoxaline derivatives:

Study ReferenceBiological ActivityFindings
AnticancerIC50 values of 1.9 µg/mL (HCT-116) and 2.3 µg/mL (MCF-7)
AntimicrobialSignificant activity against various bacterial strains
NeuroprotectiveAChE inhibition with an IC50 of 0.077 μM

Q & A

Basic: What are common synthetic routes for preparing 1-(2,3-dimethylquinoxalin-6-yl)methanamine derivatives?

The synthesis of quinoxaline derivatives often involves coupling reactions or functional group modifications. For example, quinoxalinylurea derivatives can be synthesized by reacting 2,3-dimethylquinoxalin-6-amine with phenylisocyanates in dichloromethane under nitrogen, followed by purification via flash chromatography . Another approach involves nucleophilic substitution reactions, such as replacing chloro groups in quinoxaline scaffolds with amines under reflux conditions in polar aprotic solvents like DMF . Optimizing stoichiometry, solvent choice, and reaction time (e.g., 12–48 hours for urea formation) is critical for yield improvement.

Basic: What analytical techniques are recommended for characterizing 1-(2,3-dimethylquinoxalin-6-yl)methanamine and its analogs?

Key characterization methods include:

  • NMR Spectroscopy : To confirm substitution patterns on the quinoxaline ring and methanamine group (e.g., δ 2.5–3.0 ppm for CH2NH2) .
  • HPLC : For purity assessment, especially when synthesizing bioactive derivatives (e.g., using C18 columns with acetonitrile/water gradients) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas, particularly for intermediates with halogens or heteroatoms .
  • TLC Monitoring : To track reaction progress during coupling or substitution steps .

Basic: What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles or vapors .
  • First Aid : In case of contact, rinse skin with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed for quinoxaline-based methanamine derivatives?

  • Functional Group Variation : Systematically modify substituents on the quinoxaline ring (e.g., bromo, methoxy) and the methanamine side chain to assess bioactivity changes. For example, bulky groups at the 2,3-positions may enhance target binding .
  • Bioassay Integration : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using in vitro assays. Evidence from similar compounds shows that electron-withdrawing groups improve antibacterial activity .
  • Computational Docking : Use molecular modeling to predict binding affinities and guide synthetic priorities .

Advanced: How can contradictions in synthetic yields or reaction outcomes be resolved?

  • Solvent Optimization : Switch from DMF to less polar solvents (e.g., THF) if side reactions occur due to high temperatures .
  • Catalyst Screening : Test bases like K2CO3 or Et3N to improve nucleophilic substitution efficiency .
  • Reaction Monitoring : Use real-time techniques like in situ IR or LC-MS to identify intermediates or byproducts causing yield variations .

Advanced: What computational strategies are effective for predicting the physicochemical properties of quinoxaline derivatives?

  • LogP and Solubility : Use tools like Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients and aqueous solubility, leveraging parameters like TPSA (e.g., ~38 Ų for methanamine derivatives) .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability or reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess BBB permeability, a key factor in CNS drug development .

Advanced: How can the pharmacological potential of this compound be evaluated preclinically?

  • In Vitro Screening : Test against cancer cell lines (e.g., MTT assays) or bacterial strains (e.g., MIC determination) .
  • Toxicology Profiling : Assess hepatotoxicity using HepG2 cells and genotoxicity via Ames tests .
  • Pharmacokinetics : Measure metabolic stability in liver microsomes and plasma protein binding using equilibrium dialysis .

Tables for Key Data

Table 1: Synthetic Reaction Optimization

ParameterTypical RangeImpact on YieldReference
Reaction Time12–48 hoursLonger times improve conversion
Solvent PolarityDCM > DMF > THFPolar solvents favor SNAr
TemperatureRT to 100°CHigher temps reduce side products

Table 2: Physicochemical Properties

PropertyValue (Predicted/Experimental)MethodReference
LogP1.5–2.0QikProp
TPSA38–45 ŲSwissADME
Aqueous Solubility~0.1 mg/mLESOL Model

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